4A-(((3-fluoropyridin-2-yl)oxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine
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Overview
Description
4A-(((3-fluoropyridin-2-yl)oxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine is a complex organic compound that features a pyrano[3,2-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4A-(((3-fluoropyridin-2-yl)oxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 3-fluoropyridine with an appropriate alcohol under basic conditions to form the fluoropyridinyl ether intermediate. This intermediate is then subjected to a series of cyclization reactions to form the pyrano[3,2-c]pyridine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
4A-(((3-fluoropyridin-2-yl)oxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The fluoropyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4A-(((3-fluoropyridin-2-yl)oxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar core structure and have been studied for their biological activities.
Uniqueness
4A-(((3-fluoropyridin-2-yl)oxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine is unique due to the combination of its pyrano[3,2-c]pyridine core and the fluoropyridinyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
4a-[(3-fluoropyridin-2-yl)oxymethyl]-2,3,4,5,6,7,8,8a-octahydropyrano[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c15-11-3-1-6-17-13(11)19-10-14-5-2-8-18-12(14)4-7-16-9-14/h1,3,6,12,16H,2,4-5,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQCHXUZIZJUJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNCCC2OC1)COC3=C(C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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